![molecular formula C20H19NO3S B14409602 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine CAS No. 81167-59-1](/img/structure/B14409602.png)
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine is a complex organic compound that features a pyridine ring substituted with a methanesulfonyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine typically involves the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine
- (2,5-Dimethylphenyl)methanesulfonyl chloride
Uniqueness
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81167-59-1 |
|---|---|
Formule moléculaire |
C20H19NO3S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxido-4-phenylpyridin-1-ium |
InChI |
InChI=1S/C20H19NO3S/c1-15-8-9-16(2)19(12-15)14-25(23,24)20-13-18(10-11-21(20)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
Clé InChI |
DFKJJPCPOCCIKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=CC(=C2)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


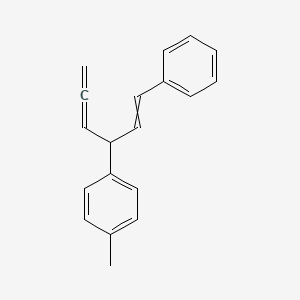
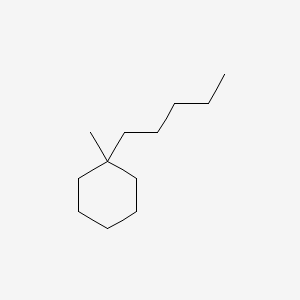
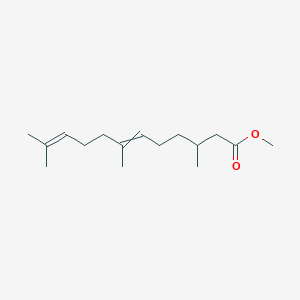
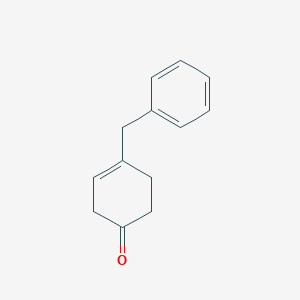

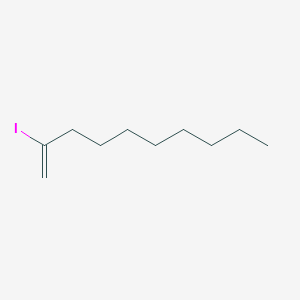
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
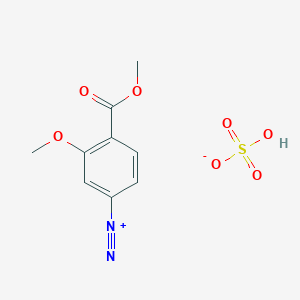
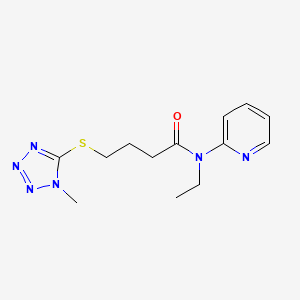
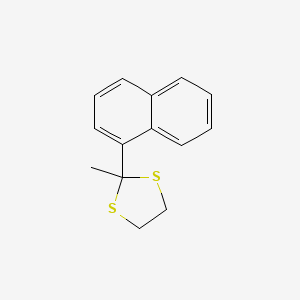
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
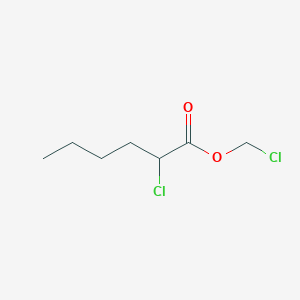

![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
